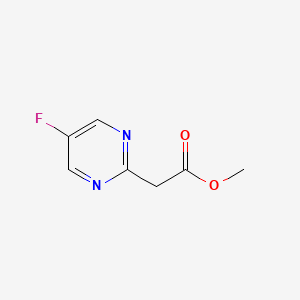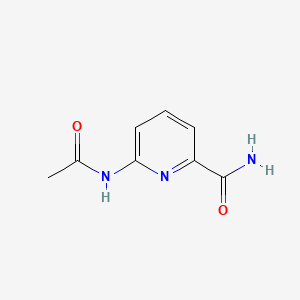
1-(2,2-difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by the presence of difluoroethyl, iodine, and dimethyl groups attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the use of hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, which facilitates the electrophilic difluoroethylation of nucleophiles . The reaction conditions often involve mild temperatures and the presence of a suitable oxidant to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts plays a crucial role in achieving the desired product on an industrial scale .
化学反応の分析
Types of Reactions: 1-(2,2-Difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
1-(2,2-Difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Materials Science: Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and chemical resistance.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinctive chemical features.
作用機序
The mechanism by which 1-(2,2-difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and binding affinity to target proteins. Additionally, the presence of the iodine atom can facilitate the formation of halogen bonds, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
1-(2,2-Difluoroethyl)-4-methoxyphenyl-1H-pyrazole: Similar in structure but with a methoxy group instead of iodine.
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole: Lacks the iodine atom, affecting its reactivity and applications.
Uniqueness: The presence of the iodine atom allows for specific interactions and reactions that are not possible with similar compounds lacking this feature .
特性
CAS番号 |
1354705-34-2 |
|---|---|
分子式 |
C7H9F2IN2 |
分子量 |
286.06 |
IUPAC名 |
1-(2,2-difluoroethyl)-4-iodo-3,5-dimethylpyrazole |
InChI |
InChI=1S/C7H9F2IN2/c1-4-7(10)5(2)12(11-4)3-6(8)9/h6H,3H2,1-2H3 |
InChIキー |
MOCSPBKMBWRPAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(F)F)C)I |
正規SMILES |
CC1=C(C(=NN1CC(F)F)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-](/img/structure/B3047086.png)
![Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro-](/img/structure/B3047088.png)
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3047089.png)
![2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]-](/img/structure/B3047092.png)





![3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]benzo[h]chromen-4-one](/img/structure/B3047101.png)
![2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane](/img/structure/B3047105.png)
![2-[2-(4-Chlorophenyl)ethyl]benzoic acid](/img/structure/B3047106.png)


